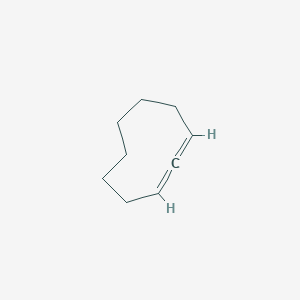
1,2-Cyclononadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Cyclononadiene is a cyclic hydrocarbon with a unique structure that makes it an important compound in several scientific fields. It is a nine-membered ring with two double bonds, which gives it a strained structure. This compound has been studied extensively due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 1,2-cyclononadiene is not well understood due to its unique structure. However, it is believed to undergo various reactions, including Diels-Alder reactions and cycloaddition reactions, which make it a valuable precursor for the synthesis of various organic compounds.
Effets Biochimiques Et Physiologiques
1,2-Cyclononadiene has not been extensively studied for its biochemical and physiological effects. However, studies have shown that it has low toxicity and does not cause any significant adverse effects in humans or animals.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1,2-cyclononadiene in lab experiments include its unique structure, which makes it a valuable precursor for the synthesis of various organic compounds. It is also readily available and can be synthesized using several methods. However, its limitations include its high reactivity, which makes it difficult to handle and store.
Orientations Futures
There are several future directions for the study of 1,2-cyclononadiene. One direction is to explore its potential applications in medicinal chemistry, as it has been shown to have anticancer and antiviral properties. Another direction is to develop new methods for the synthesis of 1,2-cyclononadiene that are more efficient and environmentally friendly. Additionally, further studies are needed to understand its mechanism of action and its potential applications in materials science.
In conclusion, 1,2-cyclononadiene is a unique compound with potential applications in various scientific fields. Its synthesis methods have been optimized to yield high purity and high yields, and it has been extensively studied for its potential applications in organic synthesis, materials science, and medicinal chemistry. Further studies are needed to understand its mechanism of action and its potential applications in these fields.
Méthodes De Synthèse
The synthesis of 1,2-cyclononadiene can be achieved through several methods, including thermal isomerization of 1,5-cyclooctadiene, Diels-Alder reaction of cyclopentadiene with butadiene, and intramolecular cyclization of 1,9-decadiene. These methods have been optimized to yield high purity and high yields of 1,2-cyclononadiene.
Applications De Recherche Scientifique
1,2-Cyclononadiene has been extensively studied for its potential applications in various scientific fields. In organic synthesis, it is used as a precursor for the synthesis of various organic compounds, including polycyclic aromatic hydrocarbons and natural products. It is also used in materials science to develop new materials with unique properties, such as liquid crystals and polymers.
Propriétés
Numéro CAS |
18526-52-8 |
|---|---|
Nom du produit |
1,2-Cyclononadiene |
Formule moléculaire |
C9H14 |
Poids moléculaire |
122.21 g/mol |
InChI |
InChI=1S/C9H14/c1-2-4-6-8-9-7-5-3-1/h1,5H,2,4,6-9H2 |
Clé InChI |
YHGPUHUSTRYSIC-UHFFFAOYSA-N |
SMILES |
C1CCCC=C=CCC1 |
SMILES canonique |
C1CCCC=C=CCC1 |
Autres numéros CAS |
1123-11-1 |
Synonymes |
[S,(-)]-1,2-Cyclononadiene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



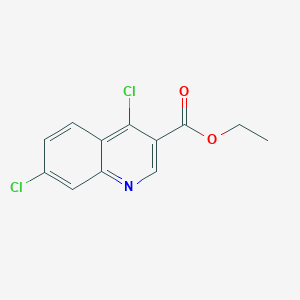
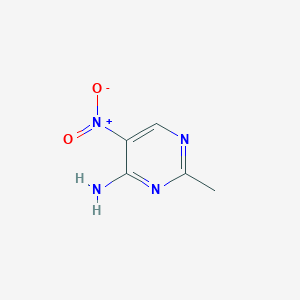
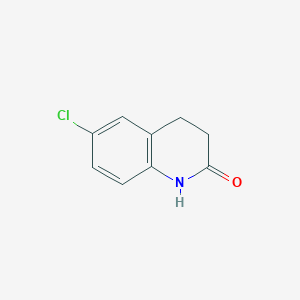
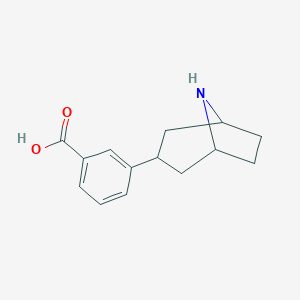
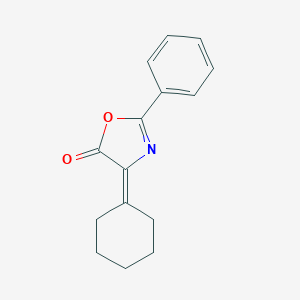
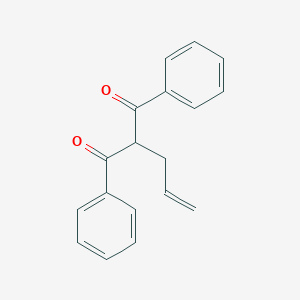
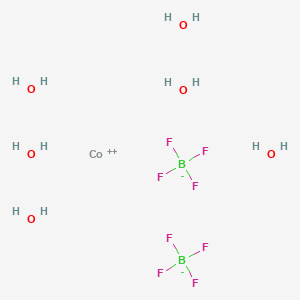
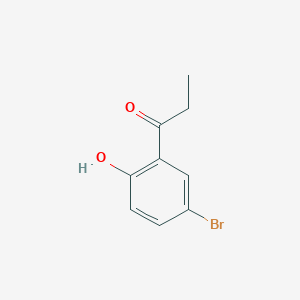
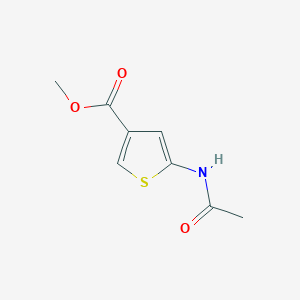
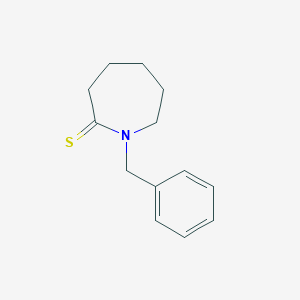
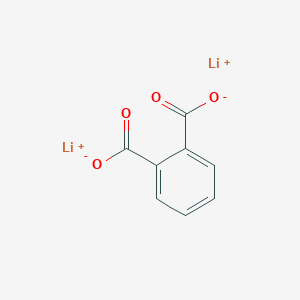
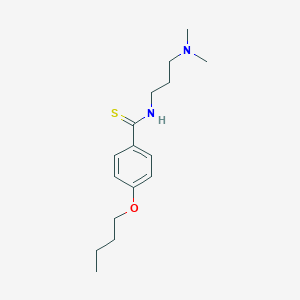
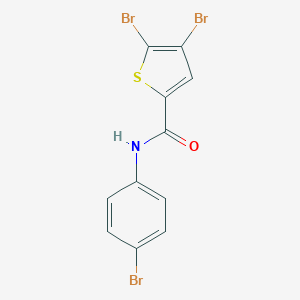
![9,10-Anthracenedione, 1-amino-4-(cyclohexylamino)-2-[(2-hydroxyethyl)thio]-](/img/structure/B102906.png)